molecular formula C20H26N6O B2716154 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine CAS No. 1021223-57-3

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Cat. No.: B2716154
CAS No.: 1021223-57-3
M. Wt: 366.469
InChI Key: RKUBPDWLZKPJQU-UHFFFAOYSA-N
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Description

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a cyclohexyl group, a pyridazinyl group, and a piperazinyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine typically involves multiple steps, including the formation of the pyridazinyl and piperazinyl rings, followed by their coupling with the cyclohexyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyridazinyl ring through cyclization of appropriate precursors.

    Coupling Reactions: Use of coupling agents to attach the piperazinyl group to the pyridazinyl ring.

    Final Assembly: Coupling the cyclohexyl group to the assembled heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

cyclohexyl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c27-20(16-6-2-1-3-7-16)26-14-12-25(13-15-26)19-10-9-18(23-24-19)22-17-8-4-5-11-21-17/h4-5,8-11,16H,1-3,6-7,12-15H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUBPDWLZKPJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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